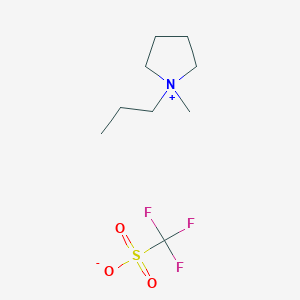

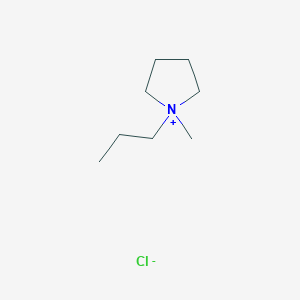

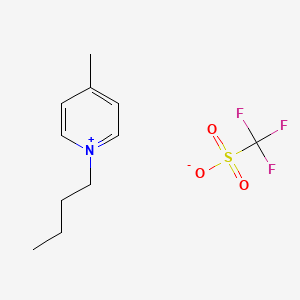

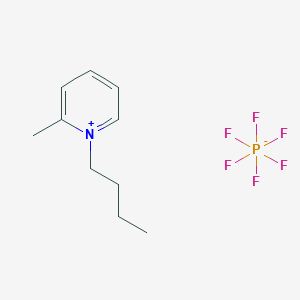

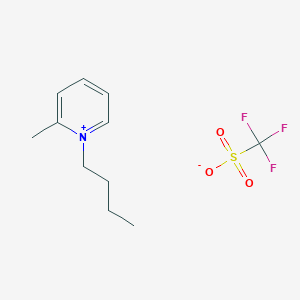

1-Butyl-2-methylpyridinium triflate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Butyl-2-methylpyridinium triflate is an ionic liquid with the chemical formula C₁₁H₁₆F₃NO₃SThis compound is part of the pyridinium family and is characterized by its unique properties such as low melting point, high thermal stability, and excellent solubility in various solvents .

Métodos De Preparación

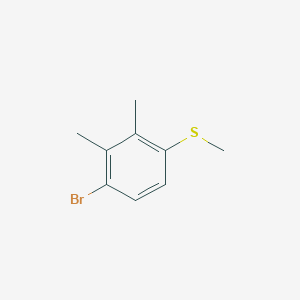

1-Butyl-2-methylpyridinium triflate can be synthesized through several methods. One common synthetic route involves the alkylation of 2-methylpyridine with butyl bromide, followed by anion exchange with trifluoromethanesulfonic acid to yield the desired ionic liquid . The reaction conditions typically involve mild heating and the use of a suitable solvent such as acetonitrile or toluene.

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as microwave-assisted synthesis or ultrasonic irradiation to enhance reaction rates and efficiency .

Análisis De Reacciones Químicas

1-Butyl-2-methylpyridinium triflate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the triflate anion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo redox reactions, although specific conditions and reagents depend on the desired outcome.

Electrophilic Substitution: The pyridinium ring can undergo electrophilic substitution reactions, particularly in the presence of strong electrophiles.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. Major products formed from these reactions vary based on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

1-Butyl-2-methylpyridinium triflate has a wide range of applications in scientific research:

Biology: The compound is explored for its potential in biological applications, including as a medium for enzyme-catalyzed reactions.

Medicine: Research is ongoing into its use in drug delivery systems due to its ability to dissolve a wide range of pharmaceutical compounds.

Mecanismo De Acción

The mechanism by which 1-butyl-2-methylpyridinium triflate exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets, including enzymes and other proteins, by altering their solubility and stability. The triflate anion plays a crucial role in these interactions, often facilitating the transfer of other ions or molecules in solution .

Comparación Con Compuestos Similares

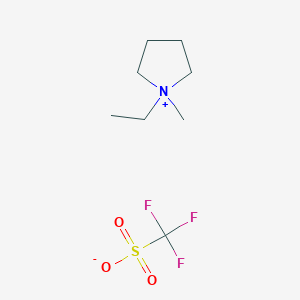

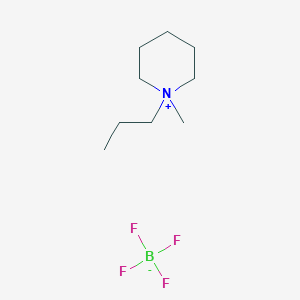

1-Butyl-2-methylpyridinium triflate can be compared with other pyridinium-based ionic liquids such as:

- 1-Butyl-3-methylpyridinium triflate

- 1-Butyl-4-methylpyridinium triflate

- 1-Butyl-2-methylpyridinium tetrafluoroborate

These compounds share similar properties but differ in their anionic components or the position of the methyl group on the pyridinium ring. The unique combination of the butyl and methyl groups in this compound, along with the triflate anion, provides it with distinct solubility and thermal stability characteristics .

Propiedades

IUPAC Name |

1-butyl-2-methylpyridin-1-ium;trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.CHF3O3S/c1-3-4-8-11-9-6-5-7-10(11)2;2-1(3,4)8(5,6)7/h5-7,9H,3-4,8H2,1-2H3;(H,5,6,7)/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOOVQAZYDNHIQ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=CC=C1C.C(F)(F)(F)S(=O)(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049388 |

Source

|

| Record name | 1-Butyl-2-methylpyridinium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1770850-20-8 |

Source

|

| Record name | 1-Butyl-2-methylpyridinium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6320788.png)

![2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6320802.png)

![Chloro[(tri-tert-butylphosphine)-2-(2-aminobiphenyl)] palladium(II)](/img/structure/B6320803.png)